Schumanniofioside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Schumanniofioside B is a natural product found in Schumanniophyton magnificum with data available.

科学的研究の応用

Biological Activities

Schumanniofioside B exhibits a range of biological activities that make it a candidate for various therapeutic applications. These activities include:

- Antiviral Activity : Preliminary studies suggest that this compound possesses antiviral properties, particularly against respiratory syncytial virus (RSV). Its effectiveness in inhibiting viral replication makes it a potential candidate for antiviral drug development.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could have implications for treating chronic inflammatory diseases.

- Antitumor Properties : Research indicates that this compound may inhibit tumor growth, suggesting its potential use in cancer therapy.

- Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, indicating its potential as a natural antimicrobial agent.

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Case Study 1: Antiviral Activity Against RSV

A study evaluated the antiviral efficacy of this compound against RSV. Results indicated a significant reduction in viral load in treated cell cultures, suggesting its potential for developing antiviral therapies.

Case Study 2: Anti-inflammatory Effects

In a controlled animal study, administration of this compound resulted in decreased levels of inflammatory markers in serum. This suggests its utility in managing inflammatory conditions such as arthritis or other chronic inflammatory diseases.

Case Study 3: Antitumor Efficacy

Research involving various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. This positions the compound as a promising candidate for further investigation in cancer therapy.

特性

CAS番号 |

128396-16-7 |

|---|---|

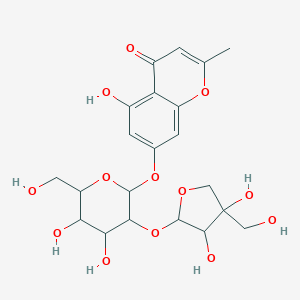

分子式 |

C21H26O13 |

分子量 |

486.4 g/mol |

IUPAC名 |

7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-methylchromen-4-one |

InChI |

InChI=1S/C21H26O13/c1-8-2-10(24)14-11(25)3-9(4-12(14)31-8)32-19-17(16(27)15(26)13(5-22)33-19)34-20-18(28)21(29,6-23)7-30-20/h2-4,13,15-20,22-23,25-29H,5-7H2,1H3 |

InChIキー |

OGFNUFDEKOXFRJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |

正規SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |

同義語 |

2-methyl-5,7-dihydroxychromone 7-O-beta-glucopyranosyl(1-2)apiofuranoside schumanniofioside B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。